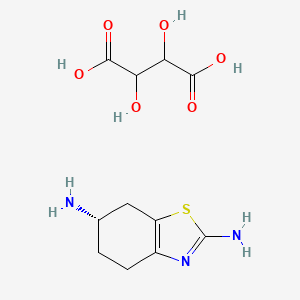
(S)-N-Despropyl Pramipexole Dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is a derivative of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS) . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves a chemoenzymatic method. This method includes the use of Candida antarctica lipase type A to catalyze two consecutive irreversible transesterifications, starting from the corresponding racemic mixture . The reaction conditions are carefully optimized to achieve high enantiomeric excess and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemoenzymatic method. The process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Despropyl Pramipexole Dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.
Applications De Recherche Scientifique
(S)-N-Despropyl Pramipexole Dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral synthon in the synthesis of various complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves its role as a dopamine agonist. It binds to dopamine receptors, particularly the D2 subfamily, and stimulates dopamine activity in the brain . This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: The parent compound, used primarily for treating Parkinson’s disease and RLS.
Dexpramipexole: An enantiomer of pramipexole, investigated for its potential in treating eosinophil-associated disorders.
Uniqueness
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is unique due to its specific chemical structure and its potential therapeutic applications. Unlike pramipexole, it has a modified side chain, which may confer different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C11H17N3O6S |
|---|---|
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C7H11N3S.C4H6O6/c8-4-1-2-5-6(3-4)11-7(9)10-5;5-1(3(7)8)2(6)4(9)10/h4H,1-3,8H2,(H2,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t4-;/m0./s1 |
Clé InChI |
YVORVPLRVUCARZ-WCCKRBBISA-N |
SMILES isomérique |
C1CC2=C(C[C@H]1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CC2=C(CC1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
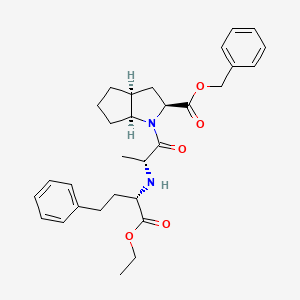
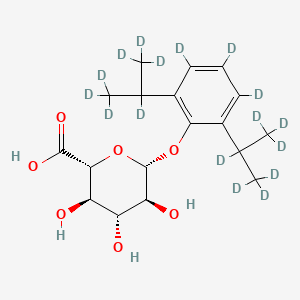
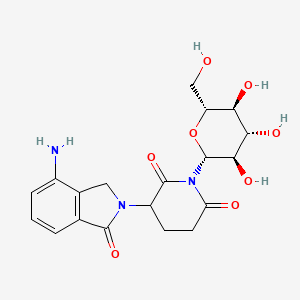

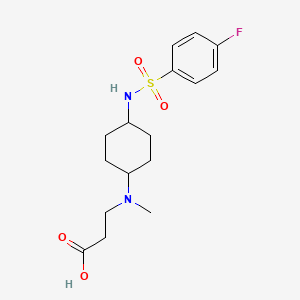
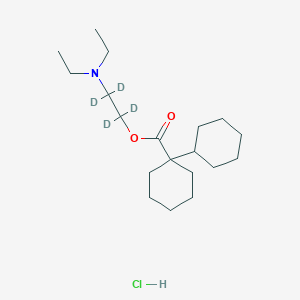
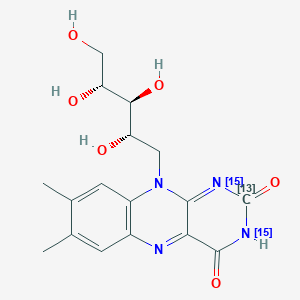

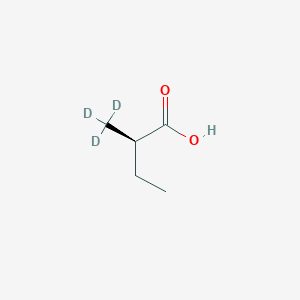
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
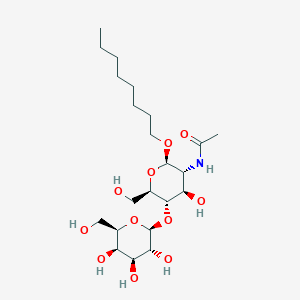
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)
